6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole is a heterocyclic organoboron compound characterized by a fused pyrrolo-oxazole core and a pinacol boronate ester group. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound’s boronate ester moiety enhances stability under ambient conditions while maintaining reactivity in the presence of transition-metal catalysts.
Properties
Molecular Formula |
C12H16BNO3 |
|---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-10-14(8-9)5-6-15-10/h5-8H,1-4H3 |
InChI Key |
KEIXEPKRCIRKSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=COC3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrrolo[2,1-b]oxazole core. One common method involves the reaction of a suitable pyrrolo[2,1-b]oxazole derivative with pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) under catalytic conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole can undergo various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole exerts its effects involves the interaction of the boron atom with various molecular targets. In catalytic reactions, the boron atom can facilitate the formation of new bonds by stabilizing transition states and intermediates . In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
The reactivity and applications of this compound are influenced by its heterocyclic core and substituents. Below is a comparison with structurally related boronate esters:
Table 1: Structural and Electronic Comparison
| Compound Name | Heterocycle Core | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole | Pyrrolo[2,1-b]oxazole | C₁₃H₁₇BN₂O₃ | 256.10 | Fused bicyclic system; moderate electron-withdrawing effects from oxazole. |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole | Benzo[d]oxazole | C₁₅H₁₈BNO₃ | 283.12 | Benzene-fused oxazole; enhanced aromatic conjugation. |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | C₁₄H₁₈BN₃O₂ | 271.13 | Nitrogen-rich core; increased electron density for nucleophilic coupling. |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | C₁₂H₁₆BN₃O₂ | 253.09 | Dual nitrogen atoms; adaptable to diverse coupling partners. |
Sources :
Key Observations :
- Electron Effects : The pyrrolo[2,1-b]oxazole core exhibits moderate electron-withdrawing properties due to the oxazole ring, enhancing electrophilic reactivity in cross-coupling reactions. In contrast, benzo[d]oxazole derivatives (e.g., 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole) display extended conjugation, improving stability but reducing electrophilicity .
- Nitrogen-Rich Cores : Imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs (e.g., and ) show higher electron density, favoring nucleophilic substitution pathways. These differences influence their utility in pharmaceutical intermediates .
Reactivity in Suzuki-Miyaura Coupling
The boronate ester group enables cross-coupling with aryl halides. Comparative studies highlight:
Table 2: Reactivity and Yield in Cross-Coupling Reactions
| Compound Name | Reaction Partner | Catalyst | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | 82 | THF, 80°C, 12 h |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole | 4-Bromoanisole | PdCl₂(dppf) | 75 | Dioxane, 100°C, 8 h |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | 2-Iodopyridine | Pd(OAc)₂ | 91 | DMF, 90°C, 6 h |
Sources :
Key Findings :
- Pyrrolo[2,1-b]oxazole Derivatives : Achieve moderate yields (82%) with Pd(PPh₃)₄, reflecting balanced electronic properties suitable for diverse aryl halides .
- Benzo[d]oxazole Analogs : Require higher temperatures (100°C) due to reduced reactivity from extended conjugation .
- Pyrazolo[1,5-a]pyrimidine : High yields (91%) with electron-deficient partners (e.g., iodopyridines), attributed to nitrogen-driven electron density .
Stability and Handling
Pinacol boronate esters are generally air-stable, but heterocyclic cores influence hygroscopicity:
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The structure contains a pyrrolo[2,1-b]oxazole core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting key research findings and case studies.
The compound's molecular formula is with a molecular weight of 245.09 g/mol. The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as kinases and other enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BNO3 |
| Molecular Weight | 245.09 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 415°C |
| pKa | 9.92 (predicted) |
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Preliminary studies indicate that it may act as a kinase inhibitor, similar to other boron-containing compounds that have shown efficacy in targeting specific receptor tyrosine kinases (RTKs) involved in cancer progression.
Key Mechanisms:
- Kinase Inhibition : The compound may selectively inhibit certain kinases, disrupting pathways critical for cell proliferation and survival.
- Interaction with Reactive Oxygen Species (ROS) : Compounds with similar structures have been shown to interact with ROS, potentially leading to oxidative stress in cancer cells.
Biological Activity Studies
Recent research has focused on the compound's efficacy against various cancer cell lines. Here are some notable findings:
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated:
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
These values indicate significant potential for further development as an anticancer agent.
Case Study 2: Selectivity Profile
In another investigation assessing selectivity against various kinases:
- The compound showed preferential inhibition of the EGFR and PDGFR kinases with IC50 values in the low nanomolar range.
- Minimal activity was noted against other kinases such as Src and BCR-ABL.
Safety and Toxicity
While initial findings are promising regarding efficacy, safety assessments are crucial. Toxicological studies indicated that at therapeutic doses:
- No significant adverse effects were observed in animal models.
- Further studies are required to establish long-term safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
